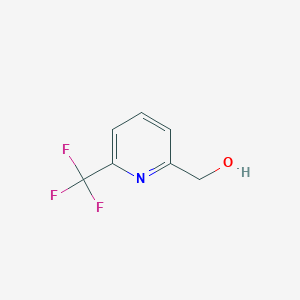










|
REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([C:8]([F:11])([F:10])[F:9])[N:3]=1.CN(C)[CH:14]=[O:15].[BH4-].[Na+].[Cl-].[NH4+]>C1(C)C=CC=CC=1.C([Li])CCC.CO>[F:9][C:8]([F:11])([F:10])[C:4]1[N:3]=[C:2]([CH2:14][OH:15])[CH:7]=[CH:6][CH:5]=1 |f:2.3,4.5|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=NC(=CC=C1)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
0.96 g
|
|
Type
|
reactant
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
0.67 g
|
|
Type
|
reactant
|
|
Smiles
|
[BH4-].[Na+]
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[NH4+]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC=CC=C1)C
|
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(CCC)[Li]
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
-78 °C
|
|
Type
|
CUSTOM
|
|
Details
|
stirring for 10 minutes at −78° C
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
STIRRING
|
|
Details
|
by further stirring for 10 minutes at −78° C.
|
|
Duration
|
10 min
|
|
Type
|
CUSTOM
|
|
Details
|
completion of the reaction
|
|
Type
|
TEMPERATURE
|
|
Details
|
by heating to room temperature
|
|
Type
|
STIRRING
|
|
Details
|
stirring for 1 hour at room temperature
|
|
Duration
|
1 h
|
|
Type
|
ADDITION
|
|
Details
|
was added to the reaction liquid
|
|
Type
|
EXTRACTION
|
|
Details
|
followed by extraction with ethyl acetate
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The ethyl acetate layer was dried by addition of anhydrous magnesium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
by filtering
|
|
Type
|
DISTILLATION
|
|
Details
|
distilling off the solvent from the filtrate under reduced pressure
|


Reaction Time |
10 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C1=CC=CC(=N1)CO)(F)F
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 1.7 g | |
| YIELD: CALCULATEDPERCENTYIELD | 108.5% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |